

# Lesogaberan's Effect on Transient Lower Esophageal Sphincter Relaxations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lesogaberan |           |
| Cat. No.:            | B1674770    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Lesogaberan** (AZD3355), a peripherally acting GABA-B receptor agonist, and its impact on transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism underlying gastroesophageal reflux disease (GERD).

## **Core Mechanism of Action**

**Lesogaberan** is a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2][3] Unlike the broader acting GABA-B agonist baclofen, **Lesogaberan** is designed to have limited penetration into the central nervous system (CNS), thereby reducing the incidence of CNS-related side effects.[2][4] Its therapeutic effect in the context of GERD stems from its ability to inhibit TLESRs. The activation of GABA-B receptors, which are present on vagal afferent nerves in the stomach, is believed to modulate the signaling pathway that triggers TLESRs. By agonizing these receptors, **Lesogaberan** reduces the frequency of these relaxations, leading to a decrease in reflux episodes.

## **Signaling Pathway**





Click to download full resolution via product page

Caption: Lesogaberan's GABA-B receptor agonist signaling pathway.

## **Quantitative Efficacy Data**

Multiple clinical studies have quantified the effect of **Lesogaberan** on TLESRs and other reflux parameters. The data below is compiled from key clinical trials.

Table 1: Effect of Lesogaberan on TLESRs and LES
Pressure

| Study<br>Population      | Lesogabera<br>n Dose       | Comparator | % Reduction in TLESRs (Geometric Mean) | % Increase in LES Pressure (Geometric Mean) | Citation(s) |
|--------------------------|----------------------------|------------|----------------------------------------|---------------------------------------------|-------------|
| Healthy Male<br>Subjects | 0.8 mg/kg<br>(single dose) | Placebo    | 36%                                    | 39%                                         |             |
| GERD Patients (on PPI)   | 65 mg (twice<br>daily)     | Placebo    | 25%                                    | 28%                                         |             |

## Table 2: Dose-Dependent Effect of Lesogaberan on Reflux Episodes in GERD Patients on PPIs



| Lesogaberan Dose (twice daily) | % Reduction in Total<br>Reflux Episodes (Mean)<br>vs. Placebo | Citation(s) |
|--------------------------------|---------------------------------------------------------------|-------------|
| 30 mg                          | 26.2%                                                         |             |
| 90 mg                          | 39.4% (calculated from source data)                           |             |
| 120 mg                         | 45.1% (calculated from source data)                           | _           |
| 240 mg                         | 52.8%                                                         | -           |

Table 3: Effect of Lesogaberan on Esophageal Acid

**Exposure in GERD Patients on PPIs** 

| Lesogaberan Dose (twice daily) | % Reduction in Time with<br>Esophageal pH < 4 (Mean)<br>vs. Placebo | Citation(s) |
|--------------------------------|---------------------------------------------------------------------|-------------|
| 30 mg                          | 68.5%                                                               | _           |
| 90 mg                          | 54.2%                                                               |             |
| 120 mg                         | 65.9%                                                               | _           |
| 240 mg                         | 72.1%                                                               | -           |

## **Experimental Protocols**

The following sections detail the methodologies employed in the clinical trials to assess the efficacy of **Lesogaberan**.

## **Measurement of TLESRs and Esophageal Motility**

A common methodology for assessing TLESRs and lower esophageal sphincter (LES) function involves high-resolution manometry (HRM).

Protocol:



- Catheter Placement: A high-resolution manometry catheter with multiple circumferential solid-state sensors is inserted trans-nasally into the esophagus of the subject.
- Baseline Recording: A baseline manometry reading is recorded for a specified period (e.g., 30 minutes) before the administration of any substance or meal.
- Drug Administration: Subjects are administered a single or repeated dose of Lesogaberan
  or a placebo in a randomized, double-blind, crossover fashion.
- Standardized Meal: To induce reflux, subjects consume a standardized meal, often high in fat and calories, a set time after drug administration (e.g., 45-60 minutes).
- Postprandial Recording: Esophageal manometry is recorded for a defined postprandial period (e.g., 3-4 hours) to capture TLESR events.
- TLESR Identification: TLESRs are identified based on specific criteria, which for highresolution manometry may include:
  - Absence of a swallow in the 4 seconds preceding and 2 seconds following the onset of LES relaxation.
  - LES relaxation rate of ≥1 mmHg/s.
  - Duration of LES relaxation >10 seconds.
  - Nadir pressure of ≤2 mmHg.
  - Inhibition of the crural diaphragm.

## **Experimental Workflow for TLESR Measurement**





Click to download full resolution via product page

Caption: A typical experimental workflow for measuring TLESRs.



## **Ambulatory Impedance-pH Monitoring**

To assess the chemical and physical properties of refluxate, 24-hour ambulatory impedance-pH monitoring is frequently utilized.

#### Protocol:

- Catheter Placement: A combined impedance-pH catheter is inserted trans-nasally, with the pH electrode positioned 5 cm above the upper border of the LES, as determined by manometry.
- Drug Administration and Diet: In crossover studies, patients receive the study drug (Lesogaberan or placebo) for a defined period, often in addition to their standard proton pump inhibitor (PPI) therapy. They follow a standardized diet and activity schedule.
- 24-Hour Recording: Impedance and pH data are continuously recorded for 24 hours.
- Data Analysis: The recorded data is analyzed to determine:
  - Total number of reflux episodes: Detected by a retrograde drop in impedance.
  - Acid reflux episodes: Reflux events with a corresponding drop in esophageal pH to below
     4.
  - Weakly acidic reflux episodes: Reflux events with a pH between 4 and 7.
  - Esophageal acid exposure time: The percentage of the 24-hour period during which the esophageal pH is below 4.

## Safety and Tolerability

Across multiple studies, **Lesogaberan** has been generally well-tolerated. The most commonly reported adverse events include headache and transient paresthesia. In some studies, reversible elevations in alanine transaminase levels were observed in a small number of patients receiving **Lesogaberan**.

## Conclusion



**Lesogaberan** demonstrates a clear, dose-dependent effect on the inhibition of transient lower esophageal sphincter relaxations and the reduction of reflux episodes in both healthy subjects and patients with GERD. Its peripheral mechanism of action presents a favorable safety profile compared to centrally acting GABA-B agonists. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of compounds targeting the GABA-B receptor for the management of GERD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lesogaberan, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lesogaberan's Effect on Transient Lower Esophageal Sphincter Relaxations: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674770#lesogaberan-s-effect-on-transient-lower-esophageal-sphincter-relaxations-tlesrs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com